molecular formula C10H16O2 B8713460 4-Methyl-3-pentylfuran-2(5H)-one CAS No. 142227-90-5

4-Methyl-3-pentylfuran-2(5H)-one

Cat. No.: B8713460
CAS No.: 142227-90-5
M. Wt: 168.23 g/mol
InChI Key: KNVHHPUZBPCKKJ-UHFFFAOYSA-N
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Description

4-Methyl-3-pentylfuran-2(5H)-one is a γ-lactone derivative belonging to the furanone family, characterized by a five-membered ring containing one oxygen atom and a ketone group. The compound features a methyl group at the 4-position and a pentyl chain at the 3-position (Figure 1). Furanones are renowned for their roles as flavoring agents (e.g., coconut, caramel notes) and as intermediates in organic synthesis .

Properties

CAS No.

142227-90-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-4-pentyl-2H-furan-5-one

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-9-8(2)7-12-10(9)11/h3-7H2,1-2H3

InChI Key

KNVHHPUZBPCKKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(COC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-pentyl, 4-methyl C₁₀H₁₆O₂ 168.23 High lipophilicity; potential fragrance use
4-Methoxy-3-phenylfuran-2(5H)-one 3-phenyl, 4-methoxy C₁₁H₁₀O₃ 190.20 Aromatic substituents; increased polarity
Rofecoxib (4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone) 3-phenyl, 4-(methylsulfonylphenyl) C₁₇H₁₄O₄S 314.35 COX-2 selectivity; pharmaceutical applications
5-Hydroxy-4-methylfuran-2(5H)-one 4-methyl, 5-hydroxy C₅H₆O₃ 114.10 Polar; hydrogen-bonding capacity

Key Observations:

  • Lipophilicity : The pentyl chain in this compound enhances lipophilicity compared to aromatic or polar substituents (e.g., methoxy or hydroxy groups), suggesting better membrane permeability but lower aqueous solubility.
  • Electronic Effects : Methoxy (electron-donating) and methylsulfonyl (electron-withdrawing) groups in analogs like 4-Methoxy-3-phenylfuran-2(5H)-one and rofecoxib modulate reactivity and intermolecular interactions .

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